1-[(3,4-dimethylphenyl)methyl]-1H-pyrrole-3-carboxylic acid
Overview
Description
1-[(3,4-Dimethylphenyl)methyl]-1H-pyrrole-3-carboxylic acid is an organic compound that belongs to the class of pyrrole carboxylic acids. This compound features a pyrrole ring substituted with a carboxylic acid group at the 3-position and a 3,4-dimethylphenylmethyl group at the 1-position. The presence of the dimethylphenyl group imparts unique chemical properties to the molecule, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3,4-dimethylphenyl)methyl]-1H-pyrrole-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 3,4-dimethylbenzylamine with pyrrole-3-carboxylic acid under acidic or basic conditions. The reaction typically requires a catalyst, such as a Lewis acid or a base, to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a highly pure form.
Chemical Reactions Analysis
Types of Reactions
1-[(3,4-Dimethylphenyl)methyl]-1H-pyrrole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃) can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes. Substitution reactions can result in various halogenated or nitrated derivatives.
Scientific Research Applications
1-[(3,4-Dimethylphenyl)methyl]-1H-pyrrole-3-carboxylic acid has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(3,4-dimethylphenyl)methyl]-1H-pyrrole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(3,4-Dimethylphenyl)ethanone: A related compound with a similar aromatic structure but different functional groups.
3’-[1-(3,4-Dimethylphenyl)-1,5-dihydro-3-methyl-5-oxo-4H-pyrazol-4-ylidene]hydrazino-2’-hydroxy-1,1’-biphenyl-3-carboxylic acid: Another compound with a similar aromatic ring but different substituents and functional groups.
Uniqueness
1-[(3,4-dimethylphenyl)methyl]-1H-pyrrole-3-carboxylic acid is unique due to its specific combination of a pyrrole ring and a 3,4-dimethylphenylmethyl group
Biological Activity
1-[(3,4-Dimethylphenyl)methyl]-1H-pyrrole-3-carboxylic acid is an organic compound classified under pyrrole carboxylic acids. Its structure features a pyrrole ring with a carboxylic acid group at the 3-position and a 3,4-dimethylphenylmethyl group at the 1-position, which confers unique chemical properties and biological activities. This compound has garnered attention in various fields, particularly in medicinal chemistry due to its potential therapeutic applications.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. These interactions can modulate biological pathways, leading to various pharmacological effects. The precise mechanisms remain under investigation, but studies suggest potential roles in anti-inflammatory and antimicrobial activities.
Anticancer Activity
Recent studies have explored the anticancer potential of compounds related to the pyrrole structure. For instance, a series of derivatives including pyrrole-3-carboxamide were synthesized and tested against various cancer cell lines. Notably, certain derivatives exhibited significant antiproliferative activity against melanoma and breast cancer cell lines, with growth inhibition rates reaching up to 62.46% for specific compounds .
Antimicrobial Properties
Research has also indicated that derivatives of pyrrole carboxylic acids possess notable antimicrobial activities. A study synthesized several novel methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate derivatives and evaluated their antibacterial and antifungal properties. The results demonstrated good activity against both bacterial and fungal pathogens, suggesting that these compounds could be developed as new antimicrobial agents .
Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with similar compounds:
Compound | Structure | Biological Activity |
---|---|---|
1-(3,4-Dimethylphenyl)ethanone | Structure | Moderate anticancer activity |
2,4-Dimethyl-1H-pyrrole-3-carboxamide | Structure | Significant antiproliferative effects on cancer cell lines |
Case Studies
Several case studies highlight the efficacy of pyrrole derivatives in clinical settings:
- Anticancer Efficacy : A study involving a series of synthesized pyrrole derivatives showed promising results against various cancer cell lines, indicating their potential as effective anticancer agents .
- Antimicrobial Activity : Another investigation into pyrrole-based compounds revealed their effectiveness in inhibiting bacterial growth and fungal infections, showcasing their utility in developing new antimicrobial therapies .
Properties
IUPAC Name |
1-[(3,4-dimethylphenyl)methyl]pyrrole-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-10-3-4-12(7-11(10)2)8-15-6-5-13(9-15)14(16)17/h3-7,9H,8H2,1-2H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVDXHVAKFKWFCU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CN2C=CC(=C2)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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